2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide
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Overview
Description
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the acylation of the indole derivative with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **1-{Methyl[2-(methylsulfanyl)benzyl]amino}-3-phenyl-3-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-indol-2-one .
- **TERT-BUTYL 1-BENZYL-2-{[3-(METHYLSULFANYL)-1-({[6-(2,3,5,6,8,9,11,12-OCTAHYDRO-7H-1,4,10,13,7-BENZOTETRAOXAZACYCLOPENTADECIN-7-YL)-6-OXOHEXYL]AMINO}CARBONYL)PROPYL]AMINO}-2-OXOETHYLCARBAMATE .
Uniqueness
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22N2OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H22N2OS/c1-28-24-20-14-8-9-15-21(20)26(17-18-10-4-2-5-11-18)22(24)16-23(27)25-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,25,27) |
InChI Key |
BFAWWJBCXDTUNY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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